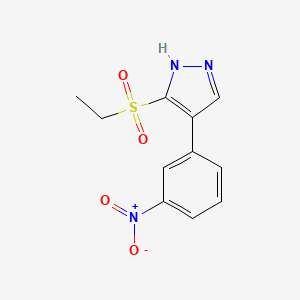
3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Etilsulfonil)-4-(3-nitrofenil)-1H-pirazol es un compuesto orgánico sintético caracterizado por la presencia de un grupo etilsulfonil unido a un anillo de pirazol, que está además sustituido con un grupo nitrofenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Etilsulfonil)-4-(3-nitrofenil)-1H-pirazol normalmente implica un proceso de varios pasos:
Formación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas o básicas.
Introducción del Grupo Etilsulfonil: El grupo etilsulfonil se puede introducir mediante reacciones de sulfonilación, donde el cloruro de etilsulfonilo reacciona con el derivado de pirazol en presencia de una base como la trietilamina.
Nitración: El grupo nitrofenil se puede introducir mediante nitración del anillo fenilo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico.
Métodos de Producción Industrial
La producción industrial de 3-(Etilsulfonil)-4-(3-nitrofenil)-1H-pirazol puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Etilsulfonil)-4-(3-nitrofenil)-1H-pirazol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo etilsulfonil se puede oxidar para formar derivados de sulfona.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo nitrofenil.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con paladio sobre carbono, y borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas.
Productos Principales
Oxidación: Derivados de sulfona.
Reducción: Derivados de amino.
Sustitución: Diversos derivados de pirazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(Etilsulfonil)-4-(3-nitrofenil)-1H-pirazol tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se investiga su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente para sus propiedades antiinflamatorias y anticancerígenas.
Ciencia de Materiales: El compuesto se estudia para su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación Biológica: Se utiliza como compuesto de herramienta para estudiar varias vías y mecanismos biológicos, particularmente aquellos que involucran grupos sulfonilo y nitro.
Mecanismo De Acción
El mecanismo de acción de 3-(Etilsulfonil)-4-(3-nitrofenil)-1H-pirazol depende de su aplicación específica:
Efectos Farmacológicos: En química medicinal, el compuesto puede interactuar con enzimas o receptores específicos, inhibiendo su actividad y llevando a efectos terapéuticos.
Vías Biológicas: El compuesto puede modular las vías biológicas que involucran estrés oxidativo o inflamación, contribuyendo a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Metilsulfonil)-4-(3-nitrofenil)-1H-pirazol: Estructura similar pero con un grupo metilsulfonil en lugar de un grupo etilsulfonil.
3-(Etilsulfonil)-4-(4-nitrofenil)-1H-pirazol: Estructura similar pero con el grupo nitro en la posición para en lugar de la posición meta.
Singularidad
3-(Etilsulfonil)-4-(3-nitrofenil)-1H-pirazol es único debido al posicionamiento específico de sus grupos funcionales, que puede influir en su reactividad y actividad biológica. La combinación de un grupo etilsulfonil y un grupo nitrofenil meta-sustituido proporciona propiedades químicas distintas que se pueden aprovechar en diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H11N3O4S |
|---|---|
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-4-(3-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-2-19(17,18)11-10(7-12-13-11)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |
Clave InChI |
BVJFIEZWEXGKAR-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)
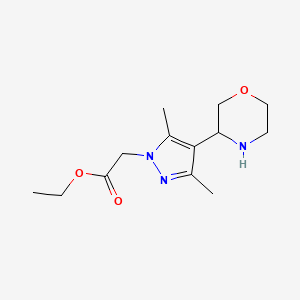
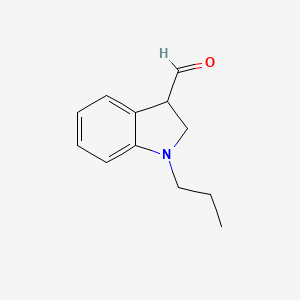


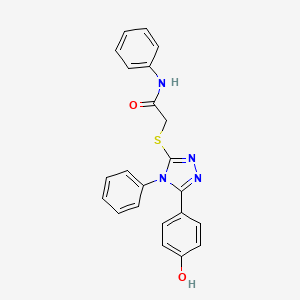

![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)
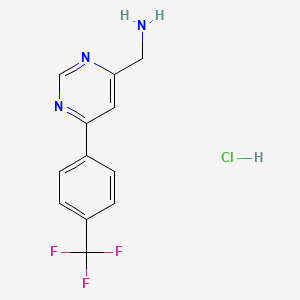

![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)

![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)
